
Tedizolid Pyrophosphate Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tedizolid pyrophosphate ester is a next-generation oxazolidinone antibiotic. It is a prodrug that is rapidly converted in the body to its active form, tedizolid. This compound is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tedizolid pyrophosphate ester involves several key steps. One common method starts with the preparation of a key intermediate, which is then converted to tedizolid phosphate. The intermediate is synthesized using a series of reactions involving aryl groups and substituted aryl groups . The process avoids the use of strong acids like phosphorus oxychloride, making it more environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the final product’s quality. The process includes steps to minimize impurities and optimize yield. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, which converts it to its active form, tedizolid . It also participates in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include butyl lithium, Grignard reagents, and various solvents like chloroform and methanol . Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Major Products: The primary product of interest is tedizolid, the active form of the prodrug. Other products may include various intermediates and by-products formed during the synthesis process .
Applications De Recherche Scientifique
Tedizolid pyrophosphate ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of prodrug activation and antibiotic synthesis.
Biology: Researchers study its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Mécanisme D'action
Tedizolid pyrophosphate ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This action is similar to other oxazolidinones but with enhanced potency and reduced susceptibility to resistance mechanisms .
Comparaison Avec Des Composés Similaires
Linezolid: The first oxazolidinone antibiotic, used to treat similar infections.
Delafloxacin: Another antibiotic with activity against Gram-positive bacteria.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive infections.
Tedizolid pyrophosphate ester represents a significant advancement in the treatment of bacterial infections, offering enhanced potency, reduced side effects, and improved dosing regimens compared to its predecessors.
Activité Biologique
Tedizolid pyrophosphate ester, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily used for treating infections caused by multidrug-resistant Gram-positive bacteria. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.
Target and Mode of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically at the 23S rRNA site. This binding prevents the formation of the 70S initiation complex, crucial for protein synthesis, thereby exhibiting bacteriostatic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Pharmacokinetics
Bioavailability and Metabolism
this compound is rapidly converted into its active form, tedizolid, by phosphatases in vivo. Its oral bioavailability exceeds 90%, with a longer half-life and higher plasma protein binding (approximately 80%) compared to linezolid. The compound is primarily metabolized in the liver and excreted as inactive metabolites .
Pharmacokinetic Properties
The pharmacokinetic profile of tedizolid shows linear characteristics across different populations. After administration, plasma concentrations peak rapidly, and the compound demonstrates time-dependent bactericidal activity against VRE and MRSA .
Parameter | Tedizolid | Linezolid |
---|---|---|
Oral Bioavailability | >90% | ~31% |
Plasma Protein Binding | ~80% | ~31% |
Volume of Distribution | ~101 L | ~40-50 L |
Half-Life | ~12 hours | ~4-5 hours |
In Vitro Activity
Tedizolid has demonstrated potent in vitro activity against various Gram-positive pathogens. In studies comparing tedizolid with linezolid, it showed significantly lower minimum inhibitory concentrations (MICs) against MRSA:
- MIC for Tedizolid :
- MRSA: 0.25 µg/ml
- MSSA: 0.25 µg/ml
- MIC for Linezolid :
The microbiological eradication rates in clinical trials were also promising:
Clinical Efficacy
Tedizolid has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). A pivotal phase 3 trial demonstrated that a regimen of 200 mg once daily for six days was non-inferior to a ten-day regimen of linezolid at a higher dose .
Case Studies and Findings
In one notable study involving patients with ABSSSIs:
Propriétés
Numéro CAS |
1239662-48-6 |
---|---|
Formule moléculaire |
C₁₇H₁₇FN₆O₉P₂ |
Poids moléculaire |
530.3 |
Synonymes |
P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.